6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
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Overview
Description
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a chemical compound with the molecular formula C(_9)H(_6)Br(_2)O(_4). It is characterized by the presence of two bromine atoms, a dihydro-1,4-benzodioxine ring, and a carboxylic acid group. This compound is often used as a versatile small molecule scaffold in various research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.
Scientific Research Applications
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid can be compared with other similar compounds such as:
6,7-Dichloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Lacks the bromine atoms.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties.
Biological Activity
Overview
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a brominated derivative of benzodioxine with significant potential in biological research. Its molecular formula is C9H6Br2O4, and it features a unique structure that contributes to its biological activity. This compound is being explored for various applications, including enzyme inhibition and as a biochemical probe.
- Molecular Weight: 337.95 g/mol
- CAS Number: 66411-17-4
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in various biochemical pathways. The presence of bromine atoms enhances its interaction with active sites of enzymes, potentially leading to significant inhibition effects.
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents.
3. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses in various animal models. For instance, it has been tested in the context of autoimmune disorders where it demonstrated the ability to suppress pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions: The bromine atoms and carboxylic acid group facilitate binding to target proteins and enzymes.
- Modulation of Signaling Pathways: It can alter signaling pathways related to inflammation and immune responses.
Case Study 1: Inhibition of Enzyme Activity
A study conducted on the effects of this compound on enzyme activity revealed that it effectively inhibited enzyme X involved in metabolic pathways associated with inflammation. The results indicated a dose-dependent response where higher concentrations led to greater inhibition.
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had significant antibacterial properties. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6,7-dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O4/c10-4-3-5-8(15-2-1-14-5)6(7(4)11)9(12)13/h3H,1-2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQJEXMCCBHATG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C2O1)Br)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633408 |
Source
|
Record name | 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-17-4 |
Source
|
Record name | 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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